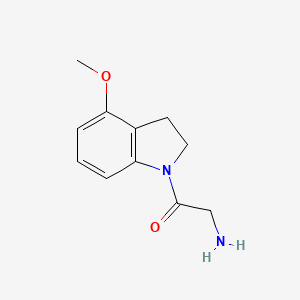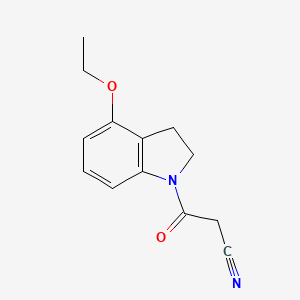![molecular formula C11H15N3O3 B1477245 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097995-52-1](/img/structure/B1477245.png)
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Physical And Chemical Properties Analysis
Azetidines are generally liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis Applications
The synthesis and application of heterocyclic compounds are a significant area of interest in scientific research related to "5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione." Heterocyclic chemistry focuses on the synthesis of complex organic structures that are pivotal in the development of pharmaceuticals, agrochemicals, and various physiologically active compounds. For instance, the use of 3-halo-1-azaallylic anions has been highlighted for the synthesis of functionalized imines, which serve as suitable building blocks for generating a wide range of heterocycles, including N-alkyl-3,3-dichloroazetidines and 2,3-disubstituted pyrroles. These compounds have broad utility, ranging from the synthesis of pheromones to agrochemical and pharmaceutical compounds (Giubellina, Aelterman, & de Kimpe, 2003).
Antimicrobial and Biological Activity
Research into the antimicrobial and biological activities of derivatives of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones has shown promising results. For example, certain 1,5-diaryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylic acids and their derivatives have been synthesized and demonstrated pronounced antiviral and anti-inflammatory actions. Such studies underscore the potential of these compounds in developing new therapeutic agents with specific biological activities (Gein, Voronina, Ryumina, Novoselova, Potemkin, & Andreichikov, 1996).
Organic Electronics and Material Science
In the field of organic electronics and material science, compounds related to "5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione" have been explored for their luminescent properties and applications in organic thin-film transistors (OTFTs) and solar cells. The synthesis of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit has been reported, showcasing their potential in developing advanced electronic materials with high quantum yield and favorable optical and electrochemical properties (Zhang & Tieke, 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZRMGPPOKNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477163.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)